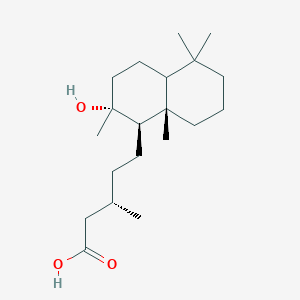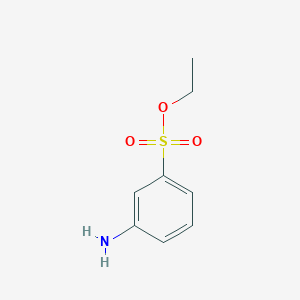
Ethyl 3-aminobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-aminobenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an ethyl ester group attached to the 3-position of an aminobenzenesulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-aminobenzenesulfonate can be synthesized through several methods. One common approach involves the esterification of 3-aminobenzenesulfonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-aminobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfonic acids or reduction to yield amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to regenerate the parent 3-aminobenzenesulfonic acid.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Hydrolysis: Formation of 3-aminobenzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-aminobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the development of biosensors and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl 3-aminobenzenesulfonate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the sulfonate group can enhance solubility and reactivity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-aminobenzenesulfonate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-aminobenzenesulfonate: Similar structure but with the amino group at the 4-position.
Ethyl 3-nitrobenzenesulfonate: Similar structure but with a nitro group instead of an amino group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Eigenschaften
Molekularformel |
C8H11NO3S |
|---|---|
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
ethyl 3-aminobenzenesulfonate |
InChI |
InChI=1S/C8H11NO3S/c1-2-12-13(10,11)8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3 |
InChI-Schlüssel |
GQEYYGJRBJFDRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)(=O)C1=CC=CC(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
![2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)

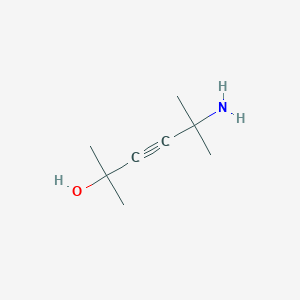
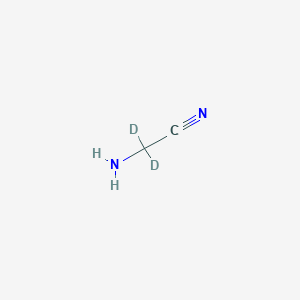

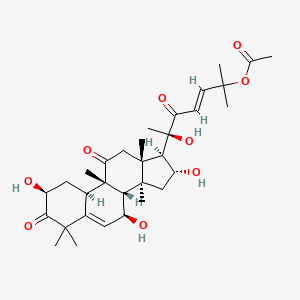


![1-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B13446389.png)
